4,4'-二苯甲酰偶氮二氯

描述

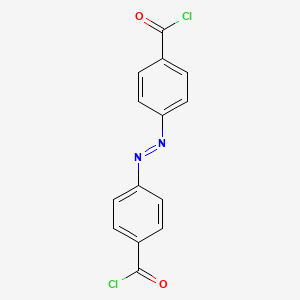

The compound of interest, 4,4'-Azodibenzoyl Dichloride, is not directly studied in the provided papers. However, related compounds such as 3,3'-azodibenzoic acid and 4,4'-azodibenzoic acid have been synthesized and investigated for their properties and applications. These compounds are structurally similar to 4,4'-Azodibenzoyl Dichloride, with azo linkages between two benzene rings, which are key features in the study of metal-organic frameworks (MOFs) and electronic coupling in mixed-valence compounds .

Synthesis Analysis

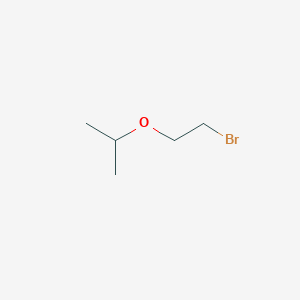

The synthesis of related azo compounds involves solvothermal conditions, as seen in the creation of Co(II)-MOFs based on 3,3'-azodibenzoic acid . Another synthesis method for azo compounds includes the reaction of 3-hydroxy-4-nitrobenzoic acid with 1-bromodecane to produce 2,2'-Bis(tetradecyloxy)-4,4'-azodibenzoic acid . These methods provide insights into the potential synthesis routes for 4,4'-Azodibenzoyl Dichloride, which may involve similar reagents and conditions.

Molecular Structure Analysis

The molecular structures of azo compounds are characterized by single crystal X-ray diffraction, which reveals the topology and coordination environment of the metal centers in MOFs . For example, a Cd(II)-organic framework with 3,3'-azodibenzoic acid exhibits a threefold interpenetrated three-dimensional α-Po topological framework . Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactivity of 4,4'-Azodibenzoyl Dichloride.

Chemical Reactions Analysis

The chemical reactivity of azo compounds is highlighted by their ability to form complexes with metals and act as photocatalysts for the degradation of organic dyes . The electronic coupling of MoMo quadruple bonds linked by 4,4'-azodibenzoate is another aspect of chemical reactivity, which has been studied through spectroscopic and electrochemical methods . These studies provide a foundation for predicting the reactivity of 4,4'-Azodibenzoyl Dichloride in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo compounds, such as thermal stability and fluorescence, are investigated using techniques like thermogravimetric (TG) analysis and fluorescence spectroscopy . These properties are significant for applications in materials science and catalysis. The photocatalytic degradation properties of Co(II)-MOFs based on 3,3'-azodibenzoic acid, for instance, demonstrate the potential utility of azo compounds in environmental remediation .

科学研究应用

聚合物合成

4,4'-二苯甲酰偶氮二氯在合成各种聚合物中发挥着重要作用。Aly、Abdel-Rahman 和 Hussein(2010 年)展示了其在聚合物主链中含有偶氮基团的新型聚酰胺的合成中的应用。这些聚合物表现出独特的性能,如高结晶度和良好的热稳定性 (Aly, Abdel-Rahman, & Hussein, 2010)。同样,Faghihi 和 Hagibeygi(2003 年)合成了含有偶氮苯单元和乙内酰脲衍生物的聚酰胺,突出了 4,4'-二苯甲酰偶氮二氯在聚合物化学中的多功能性 (Faghihi & Hagibeygi, 2003)。

在芳香聚酰胺合成中的应用

在聚合物合成中的应用方面,Aly 和 Kandeel(1996 年)利用 4,4'-二苯甲酰偶氮二氯与各种二胺反应制备聚酰胺。对这些聚酰胺的溶解性、热稳定性和结晶度进行了评估,强调了该化合物在开发高性能材料中的作用 (Aly & Kandeel, 1996)。

在催化不对称加成中的应用

Mariz、Briceño、Dorta 和 Dorta(2008 年)强调了其在不对称合成中的应用,其中 4,4'-二苯甲酰偶氮二氯用于形成铑配合物,该配合物催化不对称 1,4 加成到烯酮中,展示了其在立体选择性有机合成中的潜力 (Mariz, Briceño, Dorta, & Dorta, 2008)。

光聚合引发剂

Bevington 和 Stamper(1970 年)探讨了偶氮二苯甲酰(包括 4,4'-二苯甲酰偶氮二氯)作为甲基丙烯酸甲酯聚合引发剂的用途。他们的研究提供了聚合动力学方面的见解,表明了在光聚合工艺中的效率和潜在应用 (Bevington & Stamper, 1970)。

热稳定性和降解研究

Al-Ghamdi、Fahmi 和 Mohamed(2006 年)研究了使用 4,4'-二苯甲酰偶氮二氯合成的含偶氮基团的聚酰胺-酰肼的热稳定性和降解行为。他们的研究有助于了解含偶氮聚合物的热性能和稳定性,这对于工业应用非常重要 (Al-Ghamdi, Fahmi, & Mohamed, 2006)。

阴离子识别和配位聚合物

Niedbała 等人(2022 年)在阴离子识别光响应主体的合成中使用了 4,4'-二苯甲酰偶氮二氯,展示了其在创建用于传感应用的功能材料中的效用 (Niedbała et al., 2022)。Chen 等人(2008 年)通过将金属离子与偶氮二苯甲酸根阴离子(包括 4,4'-二苯甲酰偶氮二氯)连接起来构建了配位聚合物,说明了其在配位化学和材料科学领域的应用 (Chen et al., 2008)。

属性

IUPAC Name |

4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKYGOZZTVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401174 | |

| Record name | 4,4'-Azodibenzoyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10252-29-6 | |

| Record name | 4,4′-Azodibenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Azodibenzoyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-4,4'-dicarbonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

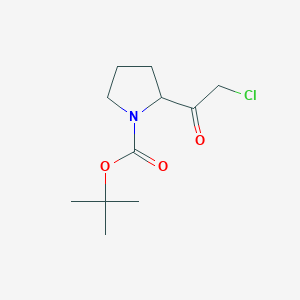

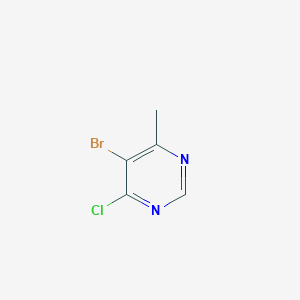

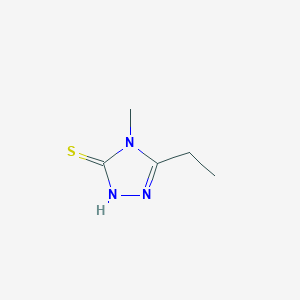

Feasible Synthetic Routes

Q & A

Q1: How does 4,4'-Azodibenzoyl Dichloride contribute to the properties of the resulting polymers?

A: 4,4'-Azodibenzoyl Dichloride acts as a bifunctional monomer, reacting with diamines to form polyamides [, ]. The incorporation of the azo group (-N=N-) within the polymer backbone introduces unique characteristics. For instance, polyamides containing the 4,4'-azodibenzoyl unit exhibit a higher degree of crystallinity compared to those with the 3,3'-azodibenzoyl unit []. This structural difference can influence the polymer's thermal stability, mechanical strength, and solubility. Additionally, the presence of the azo group allows for potential photoisomerization, which could lead to materials with light-responsive properties.

Q2: Can you provide details on the synthesis and characterization of polymers utilizing 4,4'-Azodibenzoyl Dichloride?

A: The research highlights the synthesis of novel polyamides by reacting 4,4'-Azodibenzoyl Dichloride with bis(2-aminoarylidene)cycloalkanone monomers []. This solution polycondensation reaction, conducted in N-Methyl-2-pyrrolidone (NMP) with Lithium Chloride as a catalyst, yields polyamides with varying structures depending on the chosen diamine. These polymers were characterized using various techniques including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)